JNK1 Potency Comparison: DB07268 (9 nM) vs. SP600125 (40 nM) vs. AS601245 (150 nM)
DB07268 inhibits JNK1 with an IC50 of 9 nM, which is 4.4-fold more potent than the widely used pan-JNK inhibitor SP600125 (IC50 = 40 nM for JNK1) and 16.7-fold more potent than AS601245 (IC50 = 150 nM for hJNK1) . This potency advantage enables lower working concentrations in cellular assays, reducing the likelihood of off-target effects that emerge at higher compound concentrations [1]. Notably, DB07268's 9 nM potency places it in the sub-10 nM range considered optimal for chemical probe validation studies, whereas SP600125 and AS601245 operate in the 40-150 nM range that may require higher doses and introduce greater non-specific cellular stress .
| Evidence Dimension | JNK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | SP600125: 40 nM (JNK1); AS601245: 150 nM (hJNK1) |
| Quantified Difference | 4.4-fold more potent than SP600125; 16.7-fold more potent than AS601245 |
| Conditions | Cell-free kinase inhibition assay |
Why This Matters
Sub-10 nM potency enables lower working concentrations, reducing the probability of concentration-dependent off-target effects in cellular assays.
- [1] Liu M, Wang S, Clampit JE, et al. Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies. Bioorg Med Chem Lett. 2007;17(3):668-672. View Source
